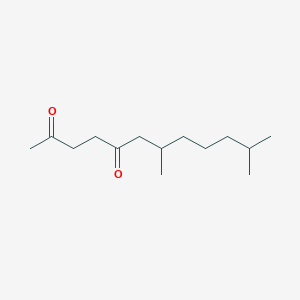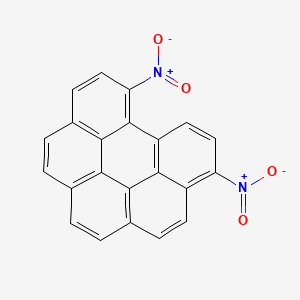
BENZO(ghi)PERYLENE, 5,8-DINITRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(ghi)perylene, 5,8-dinitro-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of a benzo(ghi)perylene core with two nitro groups attached at the 5 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo(ghi)perylene, 5,8-dinitro- typically involves the nitration of benzo(ghi)perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for benzo(ghi)perylene, 5,8-dinitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions and purification processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzo(ghi)perylene, 5,8-dinitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives of benzo(ghi)perylene, 5,8-dinitro-.
Reduction: Benzo(ghi)perylene, 5,8-diamino-.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo(ghi)perylene, 5,8-dinitro- is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, benzo(ghi)perylene, 5,8-dinitro- can be used as a probe to study the interactions of PAHs with biological systems. Its nitro groups can be modified to introduce various functional groups, making it useful for labeling and tracking in biological experiments.
Medicine: While direct medical applications of benzo(ghi)perylene, 5,8-dinitro- are limited, its derivatives may have potential as therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development research.
Industry: In the industrial sector, benzo(ghi)perylene, 5,8-dinitro- can be used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in electronic devices.
Wirkmechanismus
The mechanism of action of benzo(ghi)perylene, 5,8-dinitro- involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and DNA damage. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Benzo(ghi)perylene: The parent compound without nitro groups.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Dibenz(a,h)anthracene: A PAH with a different arrangement of aromatic rings.
Uniqueness: Benzo(ghi)perylene, 5,8-dinitro- is unique due to the presence of nitro groups at specific positions on the benzo(ghi)perylene core These nitro groups impart distinct chemical reactivity and properties to the compound, making it different from other PAHs
Eigenschaften
CAS-Nummer |
83292-25-5 |
|---|---|
Molekularformel |
C22H10N2O4 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2,15-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H10N2O4/c25-23(26)16-10-8-15-21-14(16)7-5-12-3-1-11-2-4-13-6-9-17(24(27)28)22(15)20(13)18(11)19(12)21/h1-10H |
InChI-Schlüssel |
SFCASHHOWLOBOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


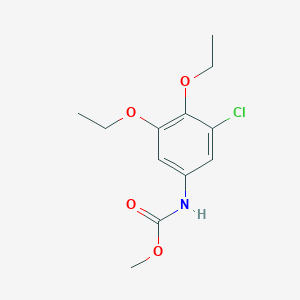

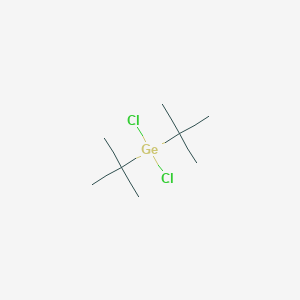
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)

![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
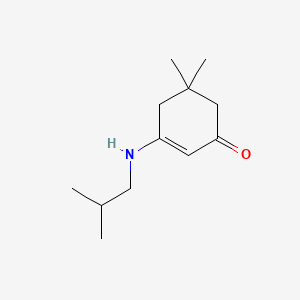

![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
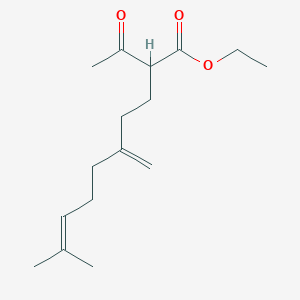
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
